![molecular formula C19H18N2O7 B11155361 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine](/img/structure/B11155361.png)
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine
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Overview
Description
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine typically involves multiple steps, starting with the preparation of the furochromen core. This is followed by the introduction of the acetyl group and the subsequent coupling with glycylglycine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is its potential as an anticancer agent. Studies have shown that derivatives of furochromenone compounds exhibit antiproliferative effects against various human tumor cell lines.
For example, a study evaluated the anticancer properties of similar compounds and found that certain derivatives displayed high selectivity and potency against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) with IC50 values as low as 0.04 μM for specific derivatives . This indicates the potential for developing targeted therapies based on this compound.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Enzymatic assays have demonstrated that compounds with similar structures can inhibit key enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways .
Antioxidant Properties
Research indicates that furochromenone derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage contributes to tumor progression. Compounds exhibiting high antioxidant activity can potentially enhance the efficacy of existing treatments by mitigating side effects associated with oxidative damage .
Case Study 1: Antiproliferative Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furochromenone derivatives and tested their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, suggesting their potential as lead compounds for further development .
Case Study 2: Enzyme Inhibition Mechanisms
Another study focused on the mechanism of action of furochromenone derivatives as enzyme inhibitors. The researchers identified specific binding interactions between the compounds and target enzymes through molecular docking studies, providing insights into their potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine include:
- N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine
- N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]alanine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure
The molecular formula of this compound is C22H24N2O. The compound features a furocoumarin moiety that is known for various bioactivities.
Synthesis
The synthesis of this compound typically involves the acetylation of glycylglycine with a furocoumarin derivative. The process can be complex and often requires specific reaction conditions to yield the desired product efficiently.
Anticancer Properties
Recent studies have demonstrated that derivatives of furocoumarins, including compounds similar to this compound, exhibit significant growth inhibitory effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cells showed notable sensitivity to these compounds, indicating potential for development as anticancer agents .
Anti-inflammatory Effects
Research has indicated that furocoumarin derivatives possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit osteoclastic bone resorption, which is crucial in conditions like osteoporosis .
The biological activity of this compound may involve:
- Inhibition of key enzymes : Similar compounds have been reported to inhibit enzymes such as human leukocyte elastase and thrombin .
- Receptor antagonism : Some derivatives act as antagonists at specific receptors involved in inflammatory responses .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine, and how can yield be optimized?
- Methodological Answer : The synthesis involves two key steps: (1) preparation of the furochromene core and (2) conjugation with glycylglycine.
- Step 1 : Start with 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid (CAS 664366-03-4, purity 95% ). Activate the carboxylic acid group using carbodiimide reagents like EDC/NHS (as in ) to form an active ester intermediate.
- Step 2 : Couple the activated intermediate with glycylglycine via amide bond formation. Optimize reaction conditions (e.g., pH 7–8, 4–6 hours at 25–37°C) to achieve >80% yield. Monitor progress via TLC or HPLC .
- Yield Optimization : Use excess glycylglycine (1.5–2.0 eq.), inert atmosphere (N₂/Ar), and anhydrous solvents (DMF or DMSO) to minimize hydrolysis .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (target >95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ = calculated for C₂₁H₂₁N₂O₇: 413.14) .
- NMR : Verify the furochromene acetyl group (δ 2.2–2.5 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and glycylglycine backbone (δ 3.8–4.2 ppm for α-protons) .
Q. What stability studies are critical for handling this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability testing under varying conditions:
- pH : Test pH 3–9 buffers at 25°C to identify degradation pathways (e.g., hydrolysis of the acetyl or amide bonds).
- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks; analyze degradation products via LC-MS .
- Light Sensitivity : Protect from UV light due to the chromene core’s photolability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Buffer Systems : Compare results in PBS () vs. Tris-HCl; ionic strength affects solubility and protein interactions.
- Cell Lines : Use isogenic cell models to control for genetic variability. For enzyme inhibition assays, standardize substrate concentrations (e.g., ATP at 1 mM for kinase assays) .
- Data Normalization : Include internal controls (e.g., reference inhibitors) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for probing the compound’s mechanism of action in protein-ligand interactions?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular Docking : Use software like AutoDock Vina to predict binding sites on target proteins (e.g., kinases or proteases). Focus on the furochromene core’s planar structure for π-π stacking .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a gold sensor chip (as in ’s TFGA electrodes) to measure binding kinetics (ka/kd) in real-time .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala substitutions) in predicted binding residues to confirm critical interactions .
Q. How can impurities from synthesis be identified and mitigated to ensure reproducibility in biological assays?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete acetylation or glycylglycine hydrolysis). Reference synthetic intermediates (e.g., CAS 664366-03-4) as standards .
- Chromatographic Purification : Employ preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from impurities .
- Batch Consistency : Document reaction parameters (e.g., stirring rate, reagent lot numbers) and validate across ≥3 independent syntheses .
Properties
Molecular Formula |
C19H18N2O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H18N2O7/c1-9-8-27-14-5-15-12(3-11(9)14)10(2)13(19(26)28-15)4-16(22)20-6-17(23)21-7-18(24)25/h3,5,8H,4,6-7H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
ULAGODQDWAPGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
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